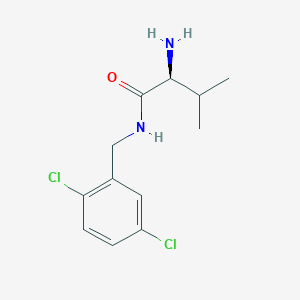

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon of the amino-butyramide backbone. The compound features a 2,5-dichlorobenzyl group attached to the amide nitrogen, contributing to its lipophilic and electron-withdrawing properties.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-5-9(13)3-4-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNLAAKOJWRIN-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Preparation of 2,5-dichlorobenzyl chloride: This can be achieved by chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation.

Formation of the butyramide backbone: The butyramide backbone can be synthesized through the reaction of 3-methylbutyric acid with ammonia or an amine under appropriate conditions.

Coupling reaction: The final step involves coupling the 2,5-dichlorobenzyl chloride with the butyramide backbone in the presence of a suitable base and solvent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The dichlorobenzyl moiety can be reduced to form mono-chlorinated or dechlorinated products.

Substitution: The chlorine atoms in the dichlorobenzyl moiety can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the dichlorobenzyl moiety may yield mono-chlorinated or dechlorinated products.

Scientific Research Applications

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide has a wide range of scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Industrial Chemistry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Alkyl Chain Variations in Sulfamoyl Phenyl Amides (Compounds 5a–5d)

Compounds 5a–5d () share a core structure of (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkylamides but differ in alkyl chain length (C4–C7). Key comparisons include:

- Melting Points : Longer alkyl chains correlate with reduced melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), likely due to decreased crystallinity from increased chain flexibility .

- Synthetic Yields : Yields remain moderate (45–51%), suggesting challenges in amide bond formation or purification across analogs .

| Compound | Alkyl Chain | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5a | Butyramide | 180–182 | 51.0 | [1] |

| 5b | Pentanamide | 174–176 | 45.4 | [1] |

| 5c | Hexanamide | 142–143 | 48.3 | [1] |

| 5d | Heptanamide | 143–144 | 45.4 | [1] |

Cyclopropyl-Substituted Analog (Parchem Compound)

The cyclopropyl variant, (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide (C15H20Cl2N2O), introduces a cyclopropyl group to the nitrogen, increasing steric bulk and lipophilicity compared to the parent compound (C12H14Cl2N2O). This modification may enhance metabolic stability or alter binding affinity in biological systems, though specific data are unavailable .

Trifluoroethyl Acetamide (Patent WO 2012/047543)

The trifluoroethyl-substituted 2-aminoacetamide (C4H7F3N2O) replaces the dichlorobenzyl group with a trifluoroethyl moiety.

Biological Activity

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H22Cl2N2O

- Molecular Weight : Approximately 317.3 g/mol

- Structural Features : The compound features a butyramide backbone with a dichlorobenzyl substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.

- Receptor Interaction : It is suggested that the compound interacts with neurotransmitter receptors, potentially influencing signaling pathways relevant to inflammation and other physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Neurotransmitter Modulation : Its structural similarity to known neurotransmitter modulators suggests it may affect neurotransmitter systems, which could have implications for neurological disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide | C15H20Cl2N2O | Anti-inflammatory effects |

| (S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide | C15H20Cl2N2O | Neurotransmitter modulation |

This comparison illustrates how variations in substituents influence biological activity and therapeutic potential.

Case Studies and Research Findings

- Study on Inflammatory Diseases :

-

Neuropharmacological Investigations :

- Research has indicated that this compound may enhance GABAergic transmission by modulating GABA receptors, which could be beneficial for conditions like epilepsy .

- Animal models have shown promising results in reducing seizure frequency when treated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.